N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline
Overview
Description
Mechanism of Action
- Kuznetsova, A. A., Chachkov, D. V., Artyushin, O. I., Bondarenko, N. A., & Vereshchagina, Ya. A. (2023). Mechanism of Formation of N-Methyl-N-[2-(diphenylphosphoryl)-ethyl]amide of (Diphenylphosphoryl)acetic Acid. Russian Journal of Organic Chemistry, 59(4), 265–269
- Kuznetsova, A. A., Chachkov, D. V., Artyushin, O. I., Bondarenko, N. A., & Vereshchagina, Ya. A. (2020). Mechanism of Formation of N-Methyl-N-[2-(diphenylphosphoryl)-ethyl]acetamide. Russian Journal of Organic Chemistry, 65, 905
- Conformational Analysis of N-Alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of (Diphenylphosphoryl)acetic Acid. Molecules, 26(16), 4832
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichloroaniline moiety can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives .
Scientific Research Applications
N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
- N1-[(Diphenylphosphoryl)(2-thienyl)methyl]-3,4-dichloroaniline
- N1-[(Diphenylphosphoryl)(2-pyridyl)methyl]-3,4-dichloroaniline
- N1-[(Diphenylphosphoryl)(2-phenyl)methyl]-3,4-dichloroaniline
Uniqueness
N1-[(Diphenylphosphoryl)(2-furyl)methyl]-3,4-dichloroaniline stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. The presence of the furan ring, in particular, distinguishes it from other similar compounds and contributes to its versatility in various applications .
Properties
IUPAC Name |
3,4-dichloro-N-[diphenylphosphoryl(furan-2-yl)methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2NO2P/c24-20-14-13-17(16-21(20)25)26-23(22-12-7-15-28-22)29(27,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-16,23,26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMUGRSKTCDICJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CO3)NC4=CC(=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381454 | |
Record name | AG-G-59009 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680212-11-7 | |
Record name | AG-G-59009 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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